molecular formula C20H15N3O2 B12546242 N-(4-Methyl-3-nitrophenyl)acridin-9-amine CAS No. 655238-68-9

N-(4-Methyl-3-nitrophenyl)acridin-9-amine

Cat. No.: B12546242
CAS No.: 655238-68-9
M. Wt: 329.4 g/mol
InChI Key: IDGPUUYZSJXXCZ-UHFFFAOYSA-N
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Description

N-(4-Methyl-3-nitrophenyl)acridin-9-amine is a chemical compound with the molecular formula C21H17N3O2. It is a derivative of acridine, a heterocyclic organic compound known for its wide range of applications in various fields, including chemistry, biology, and medicine. Acridine derivatives have been extensively studied for their biological activities, including anticancer, antibacterial, and antiviral properties .

Preparation Methods

The synthesis of N-(4-Methyl-3-nitrophenyl)acridin-9-amine typically involves the reaction of 9-chloroacridine with 4-methyl-3-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction can be represented as follows:

[ \text{9-chloroacridine} + \text{4-methyl-3-nitroaniline} \rightarrow \text{this compound} ]

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(4-Methyl-3-nitrophenyl)acridin-9-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The acridine ring can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various bases and solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(4-Methyl-3-nitrophenyl)acridin-9-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex acridine derivatives.

    Biology: The compound is studied for its potential biological activities, including anticancer and antibacterial properties.

    Medicine: Acridine derivatives, including this compound, are investigated for their potential use in drug development, particularly for cancer treatment.

    Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-(4-Methyl-3-nitrophenyl)acridin-9-amine involves its interaction with biological molecules, particularly DNA. Acridine derivatives are known to intercalate into DNA, disrupting the normal function of the DNA and inhibiting the activity of enzymes involved in DNA replication and transcription. This intercalation can lead to cell death, making these compounds potential anticancer agents .

Comparison with Similar Compounds

N-(4-Methyl-3-nitrophenyl)acridin-9-amine can be compared with other acridine derivatives, such as N-(4-nitrophenyl)acridin-9-amine and 9-anilinoacridine. These compounds share similar structural features but differ in their substituents, which can affect their biological activities and applications. For example:

Properties

CAS No.

655238-68-9

Molecular Formula

C20H15N3O2

Molecular Weight

329.4 g/mol

IUPAC Name

N-(4-methyl-3-nitrophenyl)acridin-9-amine

InChI

InChI=1S/C20H15N3O2/c1-13-10-11-14(12-19(13)23(24)25)21-20-15-6-2-4-8-17(15)22-18-9-5-3-7-16(18)20/h2-12H,1H3,(H,21,22)

InChI Key

IDGPUUYZSJXXCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42)[N+](=O)[O-]

Origin of Product

United States

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